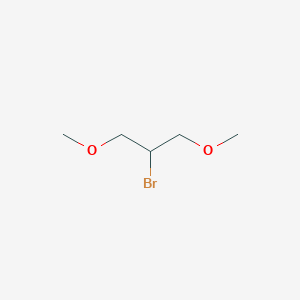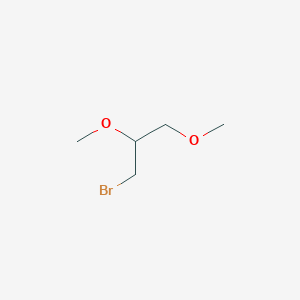
1-Pyrenehexadecanoicacid
Overview
Description
1-Pyrenehexadecanoicacid is a chemical compound with the molecular formula C32H40O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and hexadecanoic acid, a saturated fatty acid. This compound is known for its unique structure, which combines the hydrophobic pyrene moiety with the fatty acid chain, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenehexadecanoicacid can be synthesized through the esterification of pyrene with hexadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) can further enhance the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenehexadecanoicacid undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Pyrenequinones.
Reduction: 1-Pyrenehexadecanol.
Substitution: Various substituted pyrene derivatives
Scientific Research Applications
1-Pyrenehexadecanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study the behavior of lipids in membranes.
Biology: The compound is employed in the investigation of lipid metabolism and transport in biological systems.
Medicine: It serves as a model compound to study the interactions of polycyclic aromatic hydrocarbons with biological molecules.
Industry: this compound is used in the development of sensors and other analytical tools due to its fluorescent properties
Mechanism of Action
The mechanism of action of 1-Pyrenehexadecanoicacid involves its interaction with lipid membranes. The pyrene moiety intercalates into the lipid bilayer, while the hexadecanoic acid chain anchors the molecule within the membrane. This positioning allows the compound to act as a fluorescent probe, providing insights into the dynamics and organization of lipid membranes. The molecular targets include various lipid molecules and membrane proteins, and the pathways involved are related to lipid transport and metabolism .
Comparison with Similar Compounds
1-Pyrenebutyricacid: Similar structure but with a shorter fatty acid chain.
1-Pyrenedecanoicacid: Similar structure but with a medium-length fatty acid chain.
1-Pyrenedodecanoicacid: Similar structure but with a longer fatty acid chain.
Uniqueness: 1-Pyrenehexadecanoicacid is unique due to its specific combination of a pyrene moiety with a hexadecanoic acid chain. This structure provides a balance between hydrophobicity and hydrophilicity, making it particularly useful as a fluorescent probe in lipid studies. The length of the hexadecanoic acid chain also allows for better integration into lipid bilayers compared to shorter or longer fatty acid chains .
Properties
IUPAC Name |
16-pyren-1-ylhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O2/c33-30(34)18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-25-19-20-28-22-21-26-16-14-17-27-23-24-29(25)32(28)31(26)27/h14,16-17,19-24H,1-13,15,18H2,(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKRJCFRTYVQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376358 | |
| Record name | 1-Pyrenehexadecanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90936-84-8 | |
| Record name | 1-Pyrenehexadecanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[(BUTYLAMINO)METHYL]BENZONITRILE](/img/structure/B3058602.png)


